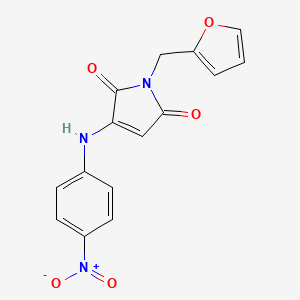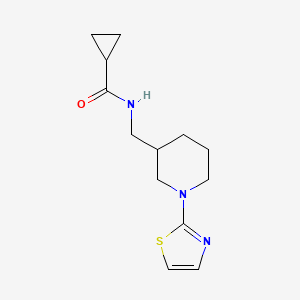
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group
作用机制
Target of Action
The compound, also known as N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}cyclopropanecarboxamide, primarily targets the COX-1 enzyme . The COX-1 enzyme plays a crucial role in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . The inhibition of COX-1 results in a decrease in the production of prostaglandins, which are key mediators of inflammation . This leads to an overall reduction in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting the COX-1 enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may be well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX-1 enzyme and disrupting the production of prostaglandins, the compound can effectively reduce inflammation and provide relief from associated symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can yield various piperidine derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of thiazole and piperidine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which can impart distinct chemical and biological properties compared to other thiazole and piperidine derivatives. This structural feature can enhance the compound’s stability and binding affinity to specific targets, making it a valuable scaffold for drug development.
属性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-12(11-3-4-11)15-8-10-2-1-6-16(9-10)13-14-5-7-18-13/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORCDCKMONEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
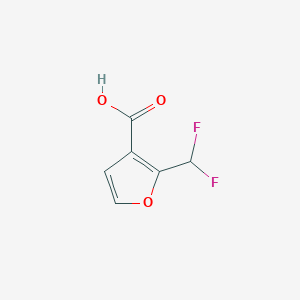
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
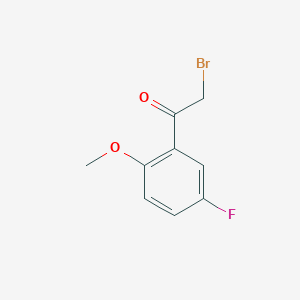
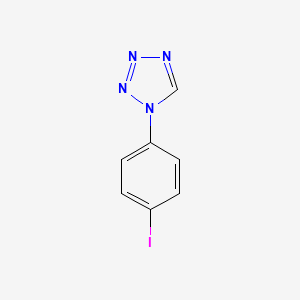
![3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile](/img/structure/B2766620.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)
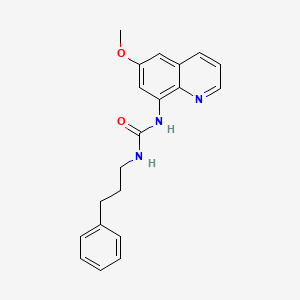
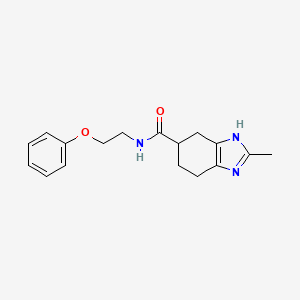
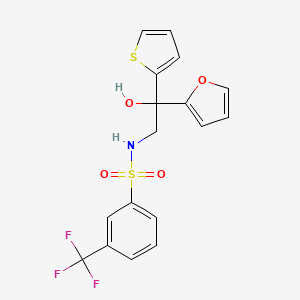
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)
